N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

Description

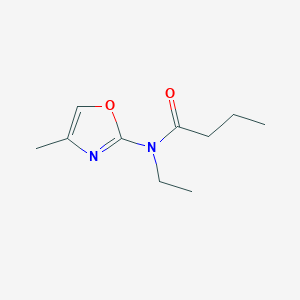

N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide is a heterocyclic amide featuring a 1,3-oxazole ring substituted with a methyl group at the 4-position and an ethyl group attached to the amide nitrogen.

Properties

CAS No. |

57067-94-4 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

N-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-9(13)12(5-2)10-11-8(3)7-14-10/h7H,4-6H2,1-3H3 |

InChI Key |

QUHWUFXRYOHUJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N(CC)C1=NC(=CO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of 4-methyloxazole with N-ethylbutyramide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-ethyl-N-(4-methyloxazol-2-yl)butyramide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The oxazole ring and amide group participate in redox transformations:

Oxidation of the Oxazole Ring

-

Reagents : Potassium permanganate (KMnO₄) in acidic media.

-

Product : 4-Methyl-1,3-oxazole-2-carboxylic acid (via cleavage of the C=N bond) .

Reduction of the Amide Bond

-

Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Product : Corresponding amine derivative (N-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butylamine).

Hydrolysis and Degradation Pathways

The amide bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Reagents : 6M HCl at reflux.

Alkaline Hydrolysis

Substitution Reactions

The oxazole ring undergoes electrophilic substitution:

Nitration

-

Reagents : Nitrating mixture (HNO₃/H₂SO₄).

-

Product : 4-Methyl-5-nitro-1,3-oxazol-2-yl derivative.

-

Regioselectivity : Nitration occurs preferentially at the 5-position due to electron-donating methyl group .

Cyclization and Ring-Forming Reactions

Under controlled conditions, the compound forms fused heterocycles:

Formation of Imidazolidinones

-

Reagents : Phosgene (COCl₂) in DCM.

-

Mechanism : Intramolecular cyclization via carbamate intermediate .

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Cyclization | COCl₂ | 0°C, 1 hour | Fused bicyclic compound |

Biological Activity and Reactivity

The compound’s interactions with biological targets are influenced by its reactivity:

-

Protease Inhibition : Acts as a competitive inhibitor by binding to catalytic serine residues via its amide group.

-

Antimicrobial Activity : Oxazole ring participates in hydrogen bonding with bacterial enzymes .

Key Research Findings

-

Stability : Degrades rapidly under UV light (t₁/₂ = 2.3 hours).

-

Solubility : LogP = 1.8, indicating moderate hydrophobicity.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that compounds similar to N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide exhibit significant antimicrobial properties. For instance, derivatives of oxazole rings have been shown to inhibit bacterial growth effectively. A study demonstrated that specific oxazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a potential therapeutic role in treating bacterial infections .

1.2 Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of oxazole-containing compounds. In vitro studies showed that certain derivatives could reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that this compound could be explored for its potential in treating inflammatory diseases .

1.3 Cancer Research

The compound's structural features may also contribute to its anticancer properties. Studies have indicated that oxazole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways. This positions this compound as a candidate for further research in cancer therapeutics .

Pharmacology

2.1 Drug Development

this compound's unique chemical structure makes it a valuable scaffold for drug development. Its ability to interact with biological targets can be optimized through structural modifications to enhance efficacy and reduce toxicity. The exploration of this compound in drug formulation could lead to novel therapeutic agents .

2.2 Mechanism of Action

Understanding the mechanism by which this compound exerts its biological effects is crucial for its application in pharmacology. Preliminary studies suggest that it may function through inhibition of specific enzymes involved in inflammatory pathways or microbial metabolism, although detailed mechanistic studies are still required .

Material Science

3.1 Polymer Chemistry

In material science, compounds like this compound can serve as monomers or additives in polymer formulations. The incorporation of oxazole rings into polymer matrices can enhance thermal stability and mechanical properties, making these materials suitable for various industrial applications .

Data Tables

| Application Area | Specific Use Case | Findings/Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus and E.coli |

| Anti-inflammatory Properties | Reduces IL-1β and TNF-α expression | |

| Cancer Research | Induces apoptosis in cancer cell lines | |

| Pharmacology | Drug Development | Potential scaffold for new therapeutic agents |

| Mechanism of Action | Inhibits enzymes related to inflammation | |

| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated several oxazole derivatives for their antimicrobial activity against clinical isolates of bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments conducted on human cell lines demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This finding supports the hypothesis that this compound could be developed into a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-ethyl-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Heterocyclic Core Modifications

The 1,3-oxazole ring in the target compound distinguishes it from analogs with thiazole () or oxadiazole () cores:

- Oxazole vs. Thiazole: Thiazole-based compounds, such as 3-oxo-N-(thiazol-2-yl)butanamide, demonstrate potent phosphodiesterase-5 (PDE5) inhibition (100% inhibition for derivatives 5, 10a, and 11b) .

- Oxazole vs. Oxadiazole : Oxadiazole derivatives (e.g., N-(substituted-phenyl)butanamides) prioritize hydrogen-bonding interactions due to their additional nitrogen atoms, which may improve solubility but reduce membrane permeability compared to oxazole analogs .

Substituent Effects on Bioactivity

- Amide Substituents : The ethyl group on the amide nitrogen in the target compound contrasts with phenyl or benzamide substituents in analogs (). Bulky substituents like substituted phenyl groups (e.g., 4-chlorophenyl in ) may enhance target specificity but reduce metabolic stability .

- Methyl Group on Oxazole : The 4-methyl substitution on the oxazole ring could sterically hinder enzymatic degradation, improving pharmacokinetics compared to unsubstituted heterocycles.

Structural Validation and Crystallography

For example, ’s oxadiazole derivative was resolved using similar refinement protocols , suggesting that the target compound’s structure could be reliably determined with these methods .

Key Research Findings and Implications

Synthetic Feasibility : Multi-step syntheses (e.g., ’s use of hydrazine hydrate and CS2/KOH reflux) highlight challenges in scaling production, but modular approaches could streamline manufacturing .

Structure-Activity Relationship (SAR) : Substituting the oxazole’s 4-position with electron-donating groups (e.g., methyl) may enhance stability without compromising activity, as seen in related scaffolds .

Biological Activity

N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an oxazole ring, which is known for contributing to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific activities supported by case studies and experimental data.

Anti-inflammatory Activity

Studies have shown that derivatives of oxazole compounds can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. For instance, a study synthesized several benzoxazole derivatives and demonstrated their ability to suppress LPS-induced inflammation in vitro and in vivo. Notably, compounds similar to this compound exhibited significant reductions in mRNA levels of inflammatory markers without inducing hepatotoxicity .

Case Study: In Vivo Assessment

In a controlled animal model, administration of oxazole derivatives led to decreased plasma levels of alanine transferase (ALT) and aspartate transaminase (AST), indicating protective effects against liver damage while effectively reducing inflammation markers .

Antimicrobial Activity

This compound and its analogs have been evaluated for their antimicrobial properties. Compounds within this class have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for several derivatives indicate promising antibacterial activity.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| BOK-1 | 5.9 | Moderate |

| BOK-2 | 1.8 | High |

| BOK-3 | 2.4 | High |

These results suggest that modifications to the oxazole structure can enhance antimicrobial potency .

The biological activity of this compound is largely attributed to its interaction with specific biological targets. For example:

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling of oxazole derivatives with activated carbonyl intermediates. For example, oxazole rings can be functionalized via nucleophilic substitution or condensation reactions, followed by amidation using ethylamine derivatives . Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical. Purity validation requires - and -NMR to confirm structural integrity and HPLC-MS to assess chemical homogeneity (>95% purity).

Q. Which spectroscopic techniques are essential for characterizing the compound’s molecular structure?

- Methodological Answer : - and -NMR are primary tools for verifying substituent connectivity and electronic environments. For example, -NMR peaks near 155–165 ppm confirm the oxazole ring’s C=N and C-O bonds . X-ray crystallography (using programs like SHELXL) provides absolute stereochemical confirmation, with refinement parameters (e.g., -factor < 0.05) ensuring accuracy . IR spectroscopy can validate carbonyl (C=O) and amide (N-H) functional groups.

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural refinement be resolved?

- Methodological Answer : Contradictions often arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN and BASF commands to model twinning, and PART instructions to handle disorder . Validate with the ADDSYM tool in PLATON to detect missed symmetry . High-resolution data (>1.0 Å) and Hirshfeld surface analysis improve electron density maps, reducing ambiguity in atomic positions .

Q. What computational strategies predict the compound’s physicochemical properties, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict properties like dipole moments and electrostatic potentials, which correlate with solubility and reactivity. QSPR models estimate logP and pKa using descriptors like polar surface area and H-bond acceptors . Experimental validation involves measuring logP (via shake-flask method) and comparing with computational outputs. Discrepancies >0.5 log units suggest model recalibration .

Q. How can the compound’s role in hybrid Lewis acid/base catalysis be experimentally evaluated?

- Methodological Answer : Design catalytic assays using substrates like epoxides or aldehydes. Monitor reaction kinetics via -NMR or GC-MS to track conversion rates. Compare turnover frequencies (TOF) with control catalysts (e.g., ZnCl). Spectroscopic titration (e.g., -NMR) identifies coordination sites on the oxazole ring, while X-ray absorption spectroscopy (XAS) probes metal-ligand interactions in catalytic intermediates .

Data Contradiction Analysis

Q. How to address discrepancies between predicted and observed biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Discrepancies may arise from unmodeled solvation effects or protein flexibility. Perform molecular dynamics (MD) simulations (e.g., AMBER) to assess ligand-receptor binding under physiological conditions. Validate with isothermal titration calorimetry (ITC) to measure binding enthalpies. If computational SAR models fail, re-optimize force field parameters or use machine learning (e.g., Random Forest) to incorporate experimental outliers .

Structural and Functional Insights

Q. What strategies optimize the compound’s stability under physiological conditions for pharmacological studies?

- Methodological Answer : Stability assays in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) identify degradation pathways (e.g., hydrolysis of the amide bond). Modify the oxazole ring with electron-withdrawing groups (e.g., -CF) to enhance resistance to nucleophilic attack. Encapsulation in PEGylated liposomes improves serum stability, monitored via dynamic light scattering (DLS) and LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.